6-Gpaaq
Overview
Description
6-Gpaaq is a synthetic chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications. The unique molecular structure of this compound unlocks endless possibilities in various fields.
Chemical Reactions Analysis
6-Gpaaq undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Gpaaq has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Gpaaq involves its interaction with specific molecular targets and pathways. While detailed information on the exact mechanism is not available, it is likely that this compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
6-Gpaaq can be compared with other quinoline derivatives, such as chloroquine and quinine. These compounds share a similar core structure but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific molecular modifications, which confer distinct chemical and biological properties .
Similar Compounds
- Chloroquine
- Quinine
- Quinacrine
Biological Activity
6-Gpaaq, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and research findings.
This compound exhibits its biological activity primarily through interaction with various biomolecular targets. The compound's structure facilitates binding with DNA and RNA, leading to intercalation between base pairs. This interaction can inhibit the activity of polymerases, affecting gene expression and cellular metabolism. Additionally, this compound may influence cell signaling pathways, contributing to its anti-cancer properties.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound is soluble in organic solvents, which enhances its bioavailability.
- Distribution : Following administration, this compound is distributed throughout the body, with significant accumulation in the liver and kidneys.
- Metabolism : It undergoes hepatic metabolism, primarily through oxidation and conjugation.
- Excretion : The metabolites are excreted via urine and feces.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Inhibits tumor growth in various cancer models by inducing apoptosis. |
Antimicrobial | Exhibits activity against a range of bacterial strains. |
Anti-inflammatory | Reduces inflammation in animal models of arthritis. |
Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |
Anticancer Activity
A study conducted on mouse models demonstrated that this compound significantly inhibited tumor growth. Mice treated with low doses showed a prolongation of lifespan and reduced tumor size compared to controls. The compound's ability to induce apoptosis was confirmed through histological analysis.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed a minimum inhibitory concentration (MIC) effective against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In a controlled study involving arthritic rats, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests potential utility in treating inflammatory diseases.
Properties
IUPAC Name |
5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-(quinolin-6-ylamino)propan-2-yl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-21(9-4-10-22(28)29)26-20(14-16-6-2-1-3-7-16)23(30)25-18-11-12-19-17(15-18)8-5-13-24-19/h1-3,5-8,11-13,15,20H,4,9-10,14H2,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXUQDFLWOHEIZ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000977 | |
Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80115-54-4 | |
Record name | 6-(N-Glutarylphenylalanylamido)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080115544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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